HOMO Energy Level Offset: Angular vs. Linear Isomers
The angular benzodithiophene isomer benzo[2,1-b:3,4-b′]dithiophene—which shares the thieno[3,2-g] angular fusion motif—yields a significantly deeper HOMO in its homopolymer (HMPBDT: −5.70 eV) compared to the linear isomer benzo[1,2-b:6,5-b′]dithiophene (HOMO: −5.59 eV for the unsubstituted core) [1][2]. This ~0.11 eV HOMO deepening, and up to ~0.3 eV when comparing copolymer systems, is a direct consequence of the angular ring connectivity that reduces effective conjugation and electron-donating ability [3]. The deeper HOMO translates to higher open-circuit voltage (V_OC) in bulk-heterojunction solar cells, with the angular isomer-based device achieving V_OC = 0.76 V versus lower values typical of linear isomer counterparts [1].
| Evidence Dimension | HOMO energy level (eV) |
|---|---|
| Target Compound Data | −5.70 eV (HMPBDT homopolymer based on angular benzo[2,1-b:3,4-b′]dithiophene, thieno[3,2-g] motif) |
| Comparator Or Baseline | −5.59 eV (benzo[1,2-b:6,5-b′]dithiophene, linear BDT isomer core, Figure S1) |
| Quantified Difference | Δ ≈ 0.11 eV (deeper HOMO for angular isomer); V_OC = 0.76 V achieved for angular homopolymer device |
| Conditions | DFT-calculated HOMO for linear BDT core [2]; experimental cyclic voltammetry for angular homopolymer thin film [1] |
Why This Matters
A deeper HOMO directly increases the maximum achievable V_OC in OPV devices, which is a primary driver of power conversion efficiency; selecting the incorrect BDT isomer can therefore irreversibly cap device performance before fabrication begins.
- [1] S. Xiao, A.C. Stuart, S. Liu, H. Zhou, W. You, 'Conjugated polymers based on benzo[2,1-b:3,4-b′]dithiophene with low-lying highest occupied molecular orbital energy levels for organic photovoltaics,' ACS Applied Materials & Interfaces, 2009, 1, 1613–1621. HMPBDT HOMO: −5.70 eV; V_OC = 0.76 V. View Source
- [2] C.-T. Li, F.-L. Wu, B.-H. Lee, et al., 'Organic Photosensitizers Incorporating Rigid Benzo[1,2-b:6,5-b′]dithiophene Segment for High-Performance Dye-Sensitized Solar Cells,' ACS Applied Materials & Interfaces, 2017, 9, 43739–43746. HOMO: −5.59 eV (Figure S1) for linear benzo[1,2-b:6,5-b′]dithiophene. View Source
- [3] Vol. 470, No. 2 (2016), Journals RCSI Science: benzo[1,2-b:4,5-b′]dithiophene possesses higher electron-donating ability than benzo[2,1-b:3,4-b′]dithiophene. View Source
